molecular formula C12H19FO4 B1403532 Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate CAS No. 1403767-29-2

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate

Cat. No. B1403532
M. Wt: 246.27 g/mol
InChI Key: PXUHGBULTZUZGA-UHFFFAOYSA-N
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Description

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate (DFCD) is a fluorinated cyclic ester which has become increasingly popular in recent years due to its versatile applications in scientific research. This compound is widely used as a reagent, a catalyst, and a ligand in various synthetic and biochemical processes. DFCD has also been used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Medical Imaging and Cancer Detection

  • Prostate Cancer Detection

    Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3-(18)F-FACBC), a synthetic amino acid analog radiotracer derived from diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate, has been studied for its efficacy in detecting recurrent prostate carcinoma. It showed more sensitivity and accuracy compared to other tracers in differentiating prostatic from extraprostatic disease (Schuster et al., 2011). A meta-analysis also highlighted its non-invasive, metabolic imaging capabilities in diagnosing prostate carcinoma relapse (Ren et al., 2016).

  • Lung Lesion Imaging

    A pilot study explored the use of anti-3-[18F]FACBC for imaging pulmonary lesions. The study aimed to characterize the uptake of this tracer in lung carcinoma and determine its potential utility in characterizing pulmonary lesions (Amzat et al., 2013).

  • Renal Carcinoma Imaging

    Anti-3-[18F]FACBC was also studied for its uptake in patients with renal masses. The study focused on assessing the radiotracer's uptake in renal masses and differentiating between various types of renal lesions (Schuster et al., 2009).

Polymer Chemistry

Diisopropyl cyclopropane-1,1-dicarboxylate, a related compound, was studied for its ability to undergo ring-opening polymerization. This research is significant for polymer chemistry, revealing the formation of carbon-chain polymers with unique structures and properties (Penelle & Xie, 2000).

properties

IUPAC Name

dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO4/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUHGBULTZUZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Malashchuk, AV Chernykh… - European Journal of …, 2021 - Wiley Online Library
A reliable methodology for constructing 6‐fluoro‐spiro[3.3]heptane scaffold is developed. A vast library of 2‐mono‐ and 2,2‐difunctionalized 6‐fluoro‐spiro[3.3]heptane‐derived …

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